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Compound of Interest

Compound Name: 2-(Aminomethyl)phenol

Cat. No.: B125469

Introduction

2-(Aminomethyl)phenol, also known as 2-hydroxybenzylamine or salicylamine, is a phenolic
compound with a primary amine functional group. Its chemical structure lends itself to a variety
of applications, including in medicinal chemistry and as a building block in organic synthesis. A
thorough understanding of its spectroscopic properties is fundamental for its identification,
characterization, and quality control. This technical guide provides a summary of the available
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-
(Aminomethyl)phenol, intended for researchers, scientists, and professionals in drug

development.

Physicochemical Properties

Property Value Source
Molecular Formula C7HaNO PubChem
Molecular Weight 123.15 g/mol PubChem
CAS Number 932-30-9 PubChem
Melting Point 129 °C ECHEMI

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Nuclear Magnetic Resonance spectroscopy is a powerful technique for elucidating the carbon-
hydrogen framework of a molecule. While comprehensive, experimentally verified NMR data for
2-(Aminomethyl)phenol is not readily available in publicly accessible databases, this section
outlines the expected chemical shifts based on its structure and references to similar
compounds.

'H NMR Spectroscopy

A definitive *H NMR spectrum for 2-(Aminomethyl)phenol has not been located in the
searched public spectral databases. The expected proton signals are described below based
on the chemical structure.

Expected *H NMR Data

Chemical Shift . .
Protons . Multiplicity Integration
(ppm, estimated)

Ar-H (4 protons) 6.7-7.2 m 4H
-CHa- ~3.8 s 2H
-NH2 Variable brs 2H
-OH Variable brs 1H

Note: The chemical shifts for the -NH2z and -OH protons are highly dependent on the solvent
and concentration and may exchange with deuterium in deuterated solvents like D20.

3C NMR Spectroscopy

A reference to a 13C NMR spectrum for 2-(Aminomethyl)phenol is cited in the PubChem
database, originating from a 1979 publication. However, the actual spectral data was not
accessible through the conducted searches. The expected carbon signals are detailed below.

Expected 3C NMR Data
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Carbon Chemical Shift (ppm, estimated)
C-OH 155 - 160

C-CHz2NH2 120 - 125

Aromatic CH 115-130

-CH2- ~45

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule. A vapor
phase IR spectrum for 2-(Aminomethyl)phenol is available, and the characteristic absorption
bands are summarized below.

IR Absorption Bands

Wavenumber (cm~?) Functional Group Vibration Mode

3400 - 3200 (broad) O-H and N-H Stretching

3100 - 3000 Aromatic C-H Stretching

2950 - 2850 Aliphatic C-H Stretching

1620 - 1580 Cc=C Aromatic Ring Stretching
1500 - 1400 N-H Bending

1300 - 1200 C-O Stretching

1200 - 1000 C-N Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. The data presented here is from an analysis of 2-(Aminomethyl)phenol.

Mass Spectrometry Data
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miz lon Relative Intensity (%)
124.0738 [M+H]*

107.0492 [M+H - NHs]* 53.64

77.0386 [CeHs]* 100

51.0240 [CaHs]* 49.05

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data for 2-
(Aminomethyl)phenol were not available in the searched literature. Therefore, generalized
protocols for the analysis of small organic molecules are provided below.

NMR Spectroscopy (General Protocol)

A sample of 2-(Aminomethyl)phenol (typically 5-10 mg) would be dissolved in a deuterated
solvent (e.g., DMSO-ds or CDCI3) in an NMR tube. *H and 3C NMR spectra would be acquired
on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for *H). Chemical
shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal
standard.

Infrared (IR) Spectroscopy (General Protocol)

The IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer.
For a solid sample, a KBr pellet would be prepared by grinding a small amount of 2-
(Aminomethyl)phenol with dry potassium bromide and pressing the mixture into a thin disk.
Alternatively, the spectrum could be recorded from a thin film of the sample on a salt plate or
using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over
the range of 4000-400 cm™1,

Mass Spectrometry (General Protocol)

The mass spectrum would be acquired using a mass spectrometer, likely with an electrospray
ionization (ESI) source for generating the [M+H]* ion. The sample would be dissolved in a
suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source. The mass
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analyzer (e.g., a quadrupole or time-of-flight analyzer) would separate the ions based on their
mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and
characterization of a chemical compound like 2-(Aminomethyl)phenol.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

 To cite this document: BenchChem. [Spectroscopic Analysis of 2-(Aminomethyl)phenol: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b125469#spectroscopic-data-of-2-aminomethyl-
phenol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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